Dichloro(1-~13~C)acetic acid
CAS No.: 173470-70-7
Cat. No.: VC2861587
Molecular Formula: C2H2Cl2O2
Molecular Weight: 129.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173470-70-7 |
---|---|
Molecular Formula | C2H2Cl2O2 |
Molecular Weight | 129.93 g/mol |
IUPAC Name | 2,2-dichloroacetic acid |
Standard InChI | InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |
Standard InChI Key | JXTHNDFMNIQAHM-VQEHIDDOSA-N |
Isomeric SMILES | C([13C](=O)O)(Cl)Cl |
SMILES | C(C(=O)O)(Cl)Cl |
Canonical SMILES | C(C(=O)O)(Cl)Cl |
Introduction
Chemical Structure and Properties
Dichloro(1-¹³C)acetic acid maintains the same basic structure as conventional dichloroacetic acid, with two chlorine atoms bonded to the alpha carbon. The critical distinction is the presence of carbon-13 at the carboxyl carbon position. This isotopic substitution provides minimal changes to chemical reactivity while offering significant analytical advantages.
Structural Characteristics
The compound features a carboxylic acid group where the carbon is specifically the ¹³C isotope rather than the more common ¹²C. The molecular formula can be written as CHCl₂¹³COOH, highlighting the isotopic substitution. While the carbon-13 isotope constitutes only about 1.1% of naturally occurring carbon, synthesized Dichloro(1-¹³C)acetic acid typically contains enrichment of the ¹³C isotope at the specific position to levels above 99%.
Analytical Properties
The presence of the carbon-13 isotope enables several analytical advantages:
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Enhanced detection in mass spectrometry due to the mass difference
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Distinctive nuclear magnetic resonance (NMR) signals
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Ability to serve as a tracer in metabolic studies
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Potential for quantitative analysis in complex matrices
Dichloroacetic acid has historically been analyzed in water samples using liquid-liquid extraction, conversion to methyl esters, and gas chromatography with electron capture detection . Similar methods could be applied to the isotopically labeled version, with the carbon-13 providing additional analytical specificity.
Synthesis Methodologies
Synthetic Approaches
The synthesis of Dichloro(1-¹³C)acetic acid would likely follow pathways similar to those used for other carbon-13 labeled compounds. Based on related synthetic approaches, potential routes could involve:
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Direct chlorination of labeled acetic acid
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Oxidation of appropriately labeled dichloroacetaldehyde
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Derivatization from other carbon-13 labeled precursors
The patent literature suggests approaches for synthesizing related carbon-13 labeled compounds utilizing intermediates such as 1,1-dichloro-1-(arylsulfinyl)[1-¹³C]acetone or 1,1-dichloro-1-(arylsulfone)[1-¹³C]acetone . These could potentially serve as building blocks for the synthesis of Dichloro(1-¹³C)acetic acid.
Challenges in Production
The synthesis of isotopically labeled compounds presents unique challenges:
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High cost of carbon-13 enriched starting materials
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Need for reaction conditions that preserve the isotopic label
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Purification requirements to ensure isotopic purity
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Scale-up considerations for larger production
These challenges explain why isotopically labeled compounds typically command premium prices, with specialized applications justifying the additional production expense.
Applications in Research and Diagnostics
Metabolic Studies
Carbon-13 labeled compounds have established applications in metabolic research. Similar to how "[1-¹³C]pyruvic acid is presently under study for use in medical diagnostics" and "¹³C-labeled pyruvate in metabolic studies" , Dichloro(1-¹³C)acetic acid could serve as a valuable tool for investigating:
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Metabolic pathways of dichloroacetic acid
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Biotransformation mechanisms
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Pharmacokinetic parameters
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Tissue distribution patterns
Toxicological Research
Conventional dichloroacetic acid has been extensively studied for its toxicological properties. The IARC publication details multiple studies investigating carcinogenic potential in animal models, particularly in mice and rats . The carbon-13 labeled version could provide enhanced capabilities for tracking the compound's fate and metabolic products in toxicological studies.
Analytical Reference Standards
Isotopically labeled compounds often serve as internal standards in analytical methods. Dichloro(1-¹³C)acetic acid could function as an ideal internal standard for the quantification of dichloroacetic acid in environmental samples, particularly drinking water where dichloroacetic acid is known to occur as a disinfection byproduct .
Environmental Significance
Occurrence in Water Sources
Conventional dichloroacetic acid has been documented as a disinfection byproduct in chlorinated drinking waters since 1983 . The compound has been detected in various water sources, with analysis methods including gas chromatography with electron capture detection and mass spectrometry with selected ion monitoring .
Analytical Methods and Detection
Chromatographic Techniques
Detection and quantification methods for dichloroacetic acid in environmental samples have been well-established, with typical detection limits of 0.24 μg/L using gas chromatography with electron capture detection . More sensitive methods using gas chromatography-mass spectrometry with selected ion monitoring have achieved minimum quantifiable limits of 0.01 μg/L .
For the carbon-13 labeled variant, mass spectrometry would offer enhanced selectivity due to the distinctive isotopic mass signature, potentially improving detection capabilities in complex matrices.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy would be particularly valuable for analyzing Dichloro(1-¹³C)acetic acid, as the carbon-13 nucleus provides strong signals without requiring the natural abundance limitations of conventional compounds. This enables:
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Structural confirmation
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Purity assessment
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Metabolite identification
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Reaction monitoring
Future Research Directions
Metabolic Research Opportunities
As a labeled variant of a compound with established biological activity, Dichloro(1-¹³C)acetic acid presents opportunities for detailed metabolic investigations, including:
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Metabolism rate studies
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Identification of previously undetected metabolites
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Interaction studies with other xenobiotics
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Tissue-specific accumulation patterns
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